7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are recognized for their diverse biological activities. This compound features a triazole and pyrimidine ring system, which contributes to its potential pharmacological properties. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The compound is synthesized through various chemical reactions involving starting materials such as 3,5-diamino-1,2,4-triazole and substituted 1-aryl-1,3-butanediones. It falls under the classification of triazole derivatives, which are known for their applications in drug development due to their ability to modulate biological pathways and exhibit therapeutic effects against diseases like cancer and viral infections.
The synthesis of 7-methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through several methods:
The molecular structure of 7-methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine consists of:
The compound's molecular formula is , with a molecular weight of approximately 210.22 g/mol. The presence of nitrogen atoms in the rings contributes to its basicity and potential interactions with biological systems.
7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can undergo various chemical reactions:
The mechanism of action for compounds like 7-methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves:
The physical properties of 7-methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine include:
Chemical properties include:
Relevant data indicate that its stability can be influenced by pH and temperature conditions during synthesis and storage.
7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has significant potential applications in:
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold is a nitrogen-rich bicyclic heterocycle characterized by a delocalized 10-π electron system. This architecture comprises an electron-rich five-membered ring (6π electrons) fused to an electron-deficient six-membered ring (4π electrons), resulting in a planar configuration with limited aromaticity, as evidenced by ¹H-NMR methyl substituent effect studies [2] [9]. The TP core exhibits three key properties driving its utility in drug design:
Table 1: Impact of Substituents on Triazolopyrimidine Physicochemical Properties
| Position | Substituent | Effect on Properties | Biological Consequence |
|---|---|---|---|
| 5-position | Methyl | ↑ Lipophilicity (LogP +0.4) | Enhanced membrane permeability |
| 7-position | Hydroxyl | Tautomerism (keto-enol equilibrium) | Dual H-bond donor/acceptor functionality |
| 2-position | Amino | ↑ H-bond donation (PSA ≈ 69 Ų) | Target-specific binding interactions |
| 5-position | Phenyl | π-Stacking capability | Improved intercalation with biomacromolecules |
The 7-methyl-5-phenyl substitution pattern confers distinct steric and electronic advantages that optimize target engagement. The 5-phenyl group enhances π-stacking interactions within hydrophobic enzyme pockets, while the 7-methyl group mitigates metabolic oxidation, improving pharmacokinetic stability. Key structure-activity relationship (SAR) insights include:
Table 2: Bioactivity of 5-Phenyl Triazolopyrimidine Derivatives with Varying 7-Substituents
| 7-Substituent | Target | IC₅₀/EC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| Methyl | CDK-2 | 0.96 | 31 (vs. GES-1 cells) |
| Ethyl | PI3Kγ | 0.20 | 8 (vs. PI3Kα) |
| Phenyl | Microtubules | 2.45 | Low |
| SCH₃ | PI3Kδ | 0.025 | 64 (vs. PI3Kα) |
Triazolopyrimidine drug discovery has evolved through three distinct phases, driven by synthetic advancements and target diversification:
Table 3: Historical Milestones in Triazolopyrimidine-Based Drug Discovery
| Year | Development | Significance |
|---|---|---|
| 1909 | First synthesis by Bülow and Haas | Established core scaffold |
| 1971 | Trapidil approval (anti-ischemic) | First clinical TP drug |
| 2008 | Isolation of Essramycin (natural TP antibiotic) | Demonstrated natural occurrence & antibiotic potential |
| 2015 | HIV-1 NNRTIs with sub-nM potency | Expanded antiviral applications |
| 2019 | PI3Kδ inhibitors with >60-fold selectivity | Addressed kinase selectivity challenges |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: